A Comprehensive Technical Guide to the Chemical Properties and Applications of Fmoc-Pen(Trt)-OH
A Comprehensive Technical Guide to the Chemical Properties and Applications of Fmoc-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-penicillamine, commonly abbreviated as Fmoc-Pen(Trt)-OH, is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS). Its unique structure, featuring a penicillamine backbone with two distinct protecting groups, offers precise control over peptide chain elongation and modification. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of Fmoc-Pen(Trt)-OH, designed to be a vital resource for professionals in peptide chemistry and drug development.
Fmoc-Pen(Trt)-OH incorporates the base-labile Fmoc group for temporary protection of the α-amino group and the acid-labile trityl (Trt) group for the permanent protection of the thiol side chain. This orthogonal protection scheme is fundamental to modern Fmoc-based SPPS, allowing for the selective deprotection and coupling of amino acids to construct complex peptide sequences.[1] The penicillamine residue itself, a β,β-dimethyl substituted cysteine, introduces conformational constraints into peptides, which can be leveraged to enhance biological activity and stability.[2]
Core Chemical and Physical Properties
Fmoc-Pen(Trt)-OH is a white to off-white solid powder.[3] It is a chiral molecule with the L-configuration at the α-carbon. The presence of the bulky Fmoc and Trt groups renders it soluble in a variety of organic solvents commonly used in peptide synthesis.
Table 1: General and Physical Properties of Fmoc-Pen(Trt)-OH
| Property | Value | Reference(s) |
| CAS Number | 201531-88-6 | [4] |
| Molecular Formula | C₃₉H₃₅NO₄S | [4] |
| Molecular Weight | 613.78 g/mol | |
| Appearance | White to off-white solid | |
| Optical Activity | [α]/D +33±2°, c = 1 in methanol | |
| Purity (by NMR) | ≥95.0% | |
| Predicted Density | 1.242 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 768.8 ± 60.0 °C | |
| Predicted pKa | 3.70 ± 0.10 | |
| Solubility | Soluble in DMF, DMSO, methanol, acetic acid/water mixtures, chloroform, dichloromethane, ethyl acetate, and acetone. | |
| Storage Conditions | Store at 2-8°C or -15°C to -25°C for long-term stability. |
Spectroscopic Data
While detailed spectral assignments are not extensively published, a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the expected structure of Fmoc-Pen(Trt)-OH. The predicted monoisotopic mass is 613.2287 Da, which can be confirmed by high-resolution mass spectrometry.
Experimental Protocols
The utility of Fmoc-Pen(Trt)-OH is defined by its behavior in the sequential steps of solid-phase peptide synthesis. The following protocols are standard procedures for its incorporation into a peptide chain.
Fmoc Group Deprotection
The removal of the N-terminal Fmoc group is a critical step to allow for the subsequent coupling of the next amino acid. This is achieved by treatment with a mild base, typically piperidine.
Materials:
-
Fmoc-peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Fmoc-peptide-resin in DMF in a suitable reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 5-10 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Coupling of Fmoc-Pen(Trt)-OH
The coupling of Fmoc-Pen(Trt)-OH to the deprotected N-terminus of the growing peptide chain is typically mediated by a coupling reagent to form an active ester, facilitating amide bond formation. HBTU is a commonly used coupling reagent.
Materials:
-
Deprotected peptide-resin (H₂N-peptide-resin)
-
Fmoc-Pen(Trt)-OH (2-3 equivalents based on resin loading)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.9-2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Fmoc-Pen(Trt)-OH and HBTU in a minimal amount of DMF.
-
Add DIPEA to the solution to activate the Fmoc-Pen(Trt)-OH. This pre-activation step typically takes a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test indicates the absence of free primary amines.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Trt Group Cleavage and Final Deprotection
The final step in the synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the acid-labile Trt group from the penicillamine residue.
Materials:
-
Dried Fmoc-Pen(Trt)-peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (prepare fresh)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn a yellow color due to the formation of the trityl cation.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
Conclusion
Fmoc-Pen(Trt)-OH is an indispensable tool in the arsenal of peptide chemists. Its well-defined chemical properties and predictable reactivity within the established protocols of solid-phase peptide synthesis make it a reliable choice for the introduction of conformationally constrained penicillamine residues into peptide sequences. This guide provides the foundational knowledge and practical protocols necessary for the successful application of Fmoc-Pen(Trt)-OH in research and development settings, ultimately contributing to the advancement of peptide-based therapeutics and diagnostics.
